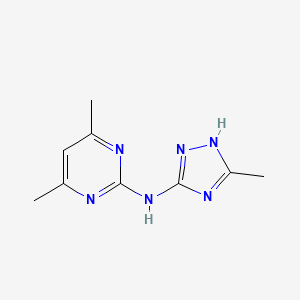

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Vue d'ensemble

Description

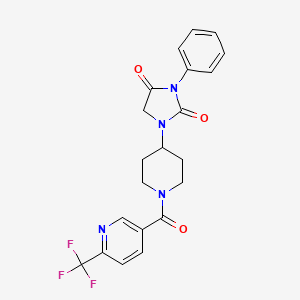

The compound “4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides . The synthesis of such compounds often involves heating the reactants in an oil bath at reflux temperature .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Pyrimidine Linked Heterocyclics : The compound and its derivatives have been synthesized through microwave irradiative cyclocondensation, showing potential in insecticidal and antibacterial activities. The structures of these compounds were determined using spectroscopic studies, and their biological efficacy was evaluated against specific microorganisms and insects (Deohate & Palaspagar, 2020).

Antibacterial Agent : A related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, demonstrated potential as an antibacterial agent. Experimental and theoretical studies, including X-ray diffraction and DFT calculations, provided insights into its structure-activity relationship, showing good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).

Antifungal Effects : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine containing a heterocyclic compound were synthesized and investigated for their antifungal effects against important types of fungi, including Aspergillus terreus and Aspergillus niger. The study concluded that these derivatives exhibit promising antifungal properties, potentially developing into useful antifungal agents (Jafar et al., 2017).

Chemical Synthesis and Characterization

Stable Betainic Pyrimidinaminides : Research on the synthesis and characterization of stable betainic pyrimidinaminides, which are formed on nucleophilic substitution, showcases the versatility of pyrimidine derivatives in creating compounds with potential applications in various chemical reactions and potential biological activities (Schmidt, 2002).

Novel Multicomponent Synthesis : A novel approach for the synthesis of pyridine-pyrimidines and their bis-derivatives was developed, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method highlights the potential for creating complex pyrimidine-based structures efficiently, which could have implications in medicinal chemistry and material science (Rahmani et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-5-4-6(2)11-8(10-5)13-9-12-7(3)14-15-9/h4H,1-3H3,(H2,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAWETSAVXSBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NNC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323030 | |

| Record name | 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |

CAS RN |

85460-38-4 | |

| Record name | 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)

![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)

![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)